molecular formula C12H7F3OS B8733694 4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde

4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde

Cat. No.: B8733694
M. Wt: 256.25 g/mol
InChI Key: KEJFPCAETPDXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is an organic compound with the molecular formula C12H7F3OS It is a derivative of thiophene, substituted with a trifluoromethylphenyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde typically involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures. The general reaction conditions include:

    Reagents: 4-bromo-2-thiophenecarboxaldehyde, 4-(trifluoromethyl)phenylboronic acid, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), potassium carbonate, ethylene glycol dimethyl ether (solvent).

    Conditions: The reaction mixture is heated to 110°C for 24 hours under a nitrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: 4-[4-(Trifluoromethyl)phenyl]-2-thiophene carboxylic acid.

    Reduction: 4-[4-(Trifluoromethyl)phenyl]-2-thiophene methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetonitrile
  • 2,2,2-Trifluoroacetophenone
  • 4-(Trifluoromethoxy)phenylacetylene

Uniqueness

4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is unique due to the combination of its trifluoromethylphenyl and thiophene moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7F3OS

Molecular Weight

256.25 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-7H

InChI Key

KEJFPCAETPDXQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2)C=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromothiophene-2-carboxaldehyde (2.0 g) and 3-trifluoromethylbenzene boronic acid (2.19 g) in ethylene glycol dimethyl ether (100 ml) was added sodium carbonate (2.9 g), tetrakis(triphenylphosphine) palladium (0) (0.12 g) and water (50 ml). The mixture was heated to 90° C. under nitrogen. After 18 hours the reaction was allowed to cool and was concentrated. The residue was partitioned between water and ethyl acetate; the organic solution was taken and was washed with brine and then dried (MgSO4) and concentrated. The crude material was purified by SPE (Si); the product eluted with neat chloroform to furnish the title compound as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.